2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-16-18-14-9-12(1-2-15(14)24-16)26(22,23)17-5-7-20-6-3-13(19-20)11-4-8-25-10-11/h1-4,6,8-10,17H,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYHIYQTNMGTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification steps would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a scaffold for drug development due to its ability to interact with specific biological targets. Key areas of interest include:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives containing pyrazole and thiophene rings have been noted for their ability to inhibit cell proliferation in human cancer cells, particularly HeLa cells, suggesting potential use in cancer therapies .
- Enzyme Inhibition : The structure suggests potential for inhibiting enzymes involved in cancer progression and inflammation. The binding interactions facilitated by the pyrazole and thiophene rings may modulate enzyme activity, leading to therapeutic effects .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to inhibit microbial growth, making them candidates for developing new antibiotics or antifungal agents .
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactivity, enabling the formation of various derivatives that may possess enhanced biological activities or novel properties.
Material Science
The electronic properties imparted by the thiophene ring suggest potential applications in developing new materials with specific electronic or optical characteristics. These materials could be utilized in organic electronics or photonic devices.
Case Studies and Research Findings
Several studies have highlighted the biological activities and synthetic utility of compounds related to 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide:
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues from Pyrazole-Thiophene Hybrids
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) () share the pyrazole-thiophene scaffold but differ in substituents. Key distinctions include:
- Substituent Chemistry: The target compound substitutes the thiophene-pyrazole unit with a sulfonamide-linked benzo[d]oxazole, whereas 7a and 7b feature cyano or ester groups. These differences influence electronic properties and solubility.
- Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of a benzo[d]oxazole intermediate, while 7a and 7b were synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .
Pyrazole-Based Crystalline Derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide () provides a crystallographic benchmark for pyrazole derivatives. Comparative insights include:
- Crystal Packing : The target compound’s benzo[d]oxazole and sulfonamide groups may promote stronger hydrogen-bonding networks compared to the formamide and phenyl substituents in ’s compound, which exhibited a mean C–C bond length of 0.007 Å and an R factor of 0.064 .
- Conformational Flexibility : The ethyl linker in the target compound introduces torsional freedom absent in the rigid phenyl-substituted pyrazole of .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Methodology: SHELX software () is widely employed for crystallographic refinement of such compounds, though its limitations in handling modern high-throughput data are noted .
- Gaps in Evidence : Biological activity data (e.g., IC₅₀, solubility) for the target compound are absent in the provided sources, necessitating further experimental validation.
Biological Activity
The compound 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that integrates various heterocyclic structures. Its unique molecular architecture suggests potential applications in medicinal chemistry, particularly in the realm of cancer treatment and antimicrobial activity. This article delves into the biological activities of this compound, synthesizing findings from diverse research sources.
Molecular Structure and Properties
The molecular formula of the compound is . It features multiple functional groups, including a sulfonamide, a pyrazole moiety, and a benzo[d]oxazole structure. These features contribute to its biological activity by enabling interactions with various biological targets.
Structural Comparison
To better understand the compound's unique characteristics, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-methyl-2-oxo-N-(2-phenyletheyl)-1,2-dihydropyridine-3-carboxamide | Contains a phenyl group instead of thiophene | Lacks additional aromaticity from thiophene |
| 1-methyl-2-oxo-N-(2-(3-methylpyrazolyl)ethyl)-1,2-dihydropyridine | Substituted pyrazole group | Variation in biological activity due to different substituents |
| 4-thiazolecarboxamide derivatives | Different heterocyclic core | Potentially different pharmacological properties |
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, derivatives containing pyrazole moieties have shown promising results against HepG2 (liver cancer) and A549 (lung cancer) cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation:
- HepG2 Cell Line : IC50 = 0.05 μM
- A549 Cell Line : IC50 = 0.08 μM
These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The compound's structural elements also suggest potential antimicrobial properties. Studies have evaluated its effectiveness against several pathogenic strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus (G+) | Highly active (Inhibition Zone > 20 mm) |
| Escherichia coli (G-) | Moderately active (Inhibition Zone 11-20 mm) |
| Klebsiella pneumoniae (G-) | Inactive (Inhibition Zone < 5 mm) |
These results indicate that while the compound exhibits strong activity against certain Gram-positive bacteria, its efficacy against Gram-negative strains may be limited.
Anti-inflammatory and Antioxidant Activities
Preliminary studies suggest that the compound may possess anti-inflammatory and antioxidant properties. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), indicating potential therapeutic applications in inflammatory diseases.
Study 1: Synthesis and Cytotoxic Evaluation
A study synthesized several derivatives of the target compound and evaluated their cytotoxic activities on prostate cancer cell lines (LNCaP and PC3). The results indicated that specific modifications to the molecular structure could enhance anticancer efficacy, with some derivatives achieving IC50 values as low as 0.03 μM against LNCaP cells .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of synthesized oxazole derivatives. The study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of these compounds in treating bacterial infections .
Q & A
What are the critical steps and optimization strategies in synthesizing 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
Level: Basic
Answer:
The synthesis involves three key stages: (1) precursor coupling (e.g., thiophene-pyrazole-ethylamine), (2) benzo[d]oxazole ring formation via cyclization, and (3) sulfonamide linkage. Optimization includes:
- Reaction Conditions: Temperature control (e.g., 60–80°C for cyclization), pH adjustment (neutral for sulfonamide coupling), and catalysts (K₂CO₃ in DMF for nucleophilic substitution) .
- Purification: Column chromatography or recrystallization to isolate intermediates. TLC/HPLC monitors reaction progress .
- Yield Improvement: Stoichiometric balancing of reagents (1:1.2 molar ratio for amine-sulfonyl chloride coupling) reduces side products .
Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm; thiophene protons at δ 7.1–7.5 ppm). ¹³C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 445.08 Da) .
- HPLC: Purity >95% assessed using C18 columns (acetonitrile/water gradient, retention time ~12 min) .
How do structural modifications to the thiophene and pyrazole moieties influence the compound’s biological activity?
Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Insights:
- Thiophene Modifications: Electron-withdrawing groups (e.g., Cl at position 5) enhance enzyme inhibition (IC₅₀ reduced by 40% vs. unsubstituted thiophene) .
- Pyrazole Substituents: Bulky groups (e.g., phenyl) on pyrazole improve target selectivity by reducing off-target binding .
- Ethyl Linker: Replacing the ethyl group with PEG chains increases solubility but may reduce membrane permeability .
Methodology:
- Synthesize analogs via Suzuki-Miyaura coupling for thiophene modifications .
- Test bioactivity using kinase inhibition assays (e.g., ATP-Glo™) .
What experimental approaches can resolve discrepancies in reported enzyme inhibition data for this compound?
Level: Advanced
Answer:
Discrepancies may arise from:
- Assay Variability: Standardize enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH 7.4, 1 mM ATP) .
- Orthogonal Validation: Use fluorescence polarization (FP) alongside radiometric assays to confirm inhibition .
- Crystallography: Resolve binding modes (e.g., PDB deposition of compound-enzyme complexes) .
Example: highlights contradictory IC₅₀ values (2 µM vs. 8 µM) resolved by validating enzyme purity via SDS-PAGE .
What are the key considerations for designing stability studies under different storage conditions?
Level: Basic
Answer:
- Degradation Pathways: Hydrolysis of the sulfonamide group (pH-dependent) and photooxidation of thiophene .
- Study Design:
- Accelerated Testing: 40°C/75% RH for 6 months; analyze via HPLC every 30 days .
- Light Exposure: ICH Q1B guidelines (1.2 million lux hours) .
- Stabilizers: Use antioxidants (e.g., BHT) in lyophilized formulations .
How can computational models predict the compound’s pharmacokinetic properties and toxicity profiles?
Level: Advanced
Answer:
- ADME Prediction:
- QSAR Models: Predict logP (2.1) and aqueous solubility (0.12 mg/mL) using Molinspiration or SwissADME .
- CYP450 Inhibition: Schrödinger’s QikProp identifies risk of CYP3A4 inhibition (≥50% at 10 µM) .
- Toxicity Screening:
- AMES Test (In Silico): Derek Nexus assesses mutagenicity risk (negative for this compound) .
- hERG Binding: Glide docking predicts low hERG affinity (IC₅₀ > 20 µM) .
What strategies enhance the solubility and bioavailability of this sulfonamide derivative without compromising activity?
Level: Advanced
Answer:
- Prodrug Design: Esterify the sulfonamide group (e.g., acetyl prodrug increases solubility 3-fold) .
- Formulation: Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin increases solubility from 0.1 mg/mL to 1.5 mg/mL) .
- Structural Tweaks: Introduce polar groups (e.g., -OH on the benzo[d]oxazole ring) while maintaining pyrazole-thiophene pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
